molecular formula C18H22BrN3O3 B279226 5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

货号 B279226
分子量: 408.3 g/mol
InChI 键: NVSQWTQDJKFYSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

作用机制

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that supply nutrients to the tumor. Sorafenib also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It inhibits the phosphorylation of several kinases involved in tumor growth, including RAF, MEK, ERK, VEGFR, and PDGFR. Sorafenib also inhibits the production of several cytokines and chemokines involved in inflammation and angiogenesis. In addition, Sorafenib has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels and reducing the expression of angiogenic factors such as VEGF and PDGF.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments, including its specificity and potency as a multi-kinase inhibitor. It can be used to study the effects of inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib can also be used to study the mechanisms of action of other kinase inhibitors and to develop new anti-cancer drugs. However, Sorafenib has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to perform the experiments.

未来方向

There are several future directions for the research and development of Sorafenib. One direction is the development of new Sorafenib analogs with improved potency and specificity for different kinases. Another direction is the combination of Sorafenib with other anti-cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Sorafenib can also be used in combination with immunotherapy to enhance the immune response against cancer cells. Finally, Sorafenib can be used to study the effects of inhibiting different signaling pathways in different types of cancer and to develop personalized cancer therapies based on the molecular profile of the tumor.

合成方法

The synthesis of Sorafenib involves a series of chemical reactions starting from 2,4-dichloro-5-nitrophenylamine. The first step is the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting amine is then protected with diethyl malonate and treated with sodium hydride to form a malonate ester. The malonate ester is then reacted with 2-chloro-4-nitrophenyl isocyanate to form the urea derivative. The final step involves the cyclization of the urea derivative with furan-2-carboxylic acid to form Sorafenib.

科学研究应用

Sorafenib has been extensively studied for its anti-tumor activity in various types of cancers. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects.

属性

产品名称

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

分子式

C18H22BrN3O3

分子量

408.3 g/mol

IUPAC 名称

5-bromo-N-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H22BrN3O3/c1-3-22(4-2)12-11-20-17(23)13-7-5-6-8-14(13)21-18(24)15-9-10-16(19)25-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,23)(H,21,24)

InChI 键

NVSQWTQDJKFYSG-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

规范 SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。